N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound with a complex structure. It features a piperazine ring substituted with a dimethylsulfamoylphenyl group and a methoxyphenyl group. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dimethylsulfamoyl Group:
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the substituted piperazine with the carboxamide group using standard peptide coupling reagents like carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide exerts its effects is primarily through its interaction with biological targets such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylsulfamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
- N-[4-(dimethylsulfamoyl)phenyl]-4-(4-chlorophenyl)piperazine-1-carboxamide
Uniqueness
N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both the dimethylsulfamoyl and methoxyphenyl groups, which confer specific electronic and steric properties. These properties can influence the compound’s binding affinity and selectivity towards biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-22(2)29(26,27)19-10-4-16(5-11-19)21-20(25)24-14-12-23(13-15-24)17-6-8-18(28-3)9-7-17/h4-11H,12-15H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJMKMWKOIAUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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